
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Vue d'ensemble
Description
The compound “N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry . The molecule also includes a sulfonamide group, which is known for its use in some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzene ring, and a sulfonamide group. The 5-bromo-1,3-thiazol-2-yl moiety would contribute to the compound’s reactivity and potentially its bioactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the thiazole ring could potentially be a site for nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Antibacterial Activity
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide: has been studied for its emergent antibacterial activity. The compound, when combined with cell-penetrating octaarginine, shows potent antibacterial properties against both Gram-negative and Gram-positive bacteria . This hybrid antimicrobial strategy is particularly promising as it represents a novel therapeutic approach to combat bacterial infectious diseases.
Pharmaceutical Development
The compound’s structure, featuring a thiazole ring and a sulfonamide group, is of interest in pharmaceutical development. It’s part of a class of compounds that have been synthesized and investigated for their potential as antibacterial agents . The specific modifications on the thiazole ring, such as the bromo-substitution, could influence the compound’s activity and make it a candidate for drug development.
Biochemical Research
In biochemical research, the compound could be used as a probe to study bacterial cell membrane dynamics. Its ability to create pores in bacterial cell membranes, as observed in the drug-peptide complex, can be utilized to understand the mechanism of action of antibacterial compounds .
Antimicrobial Peptide Research
The compound’s interaction with cell-penetrating peptides like octaarginine provides a valuable model for studying the behavior of antimicrobial peptides. This research can lead to the development of new peptide-based drugs with enhanced delivery and efficacy against bacterial infections .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .
Mode of Action
It is known that similar compounds combine thiazole and sulfonamide groups, which are known for their antibacterial activity . These molecules are investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria , suggesting that they may interfere with essential bacterial biochemical pathways.
Result of Action
Similar compounds have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .
Propriétés
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRUNCRFICABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






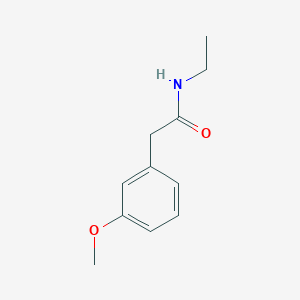
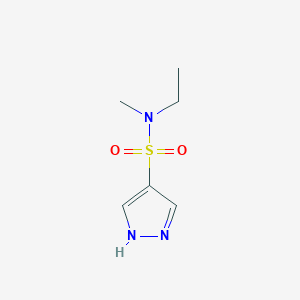
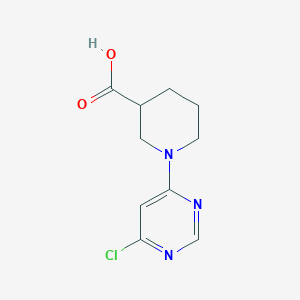
![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
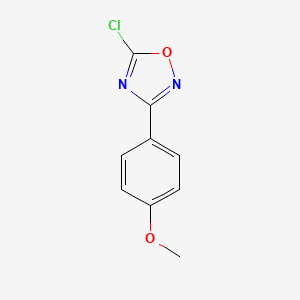
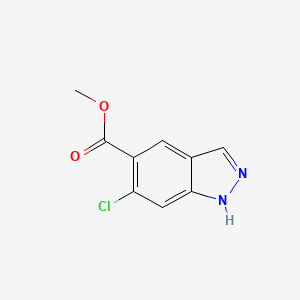
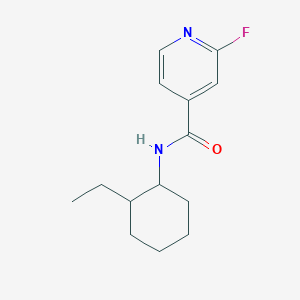
![[10]Cycloparaphenylene](/img/structure/B1429677.png)
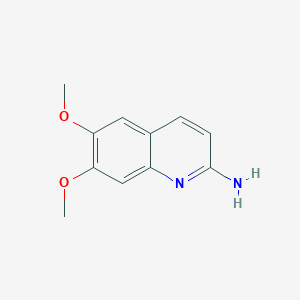
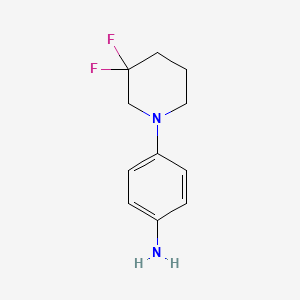
![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)